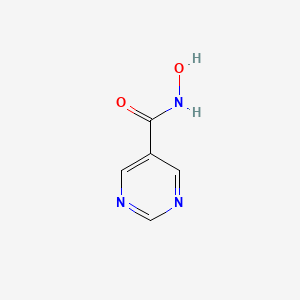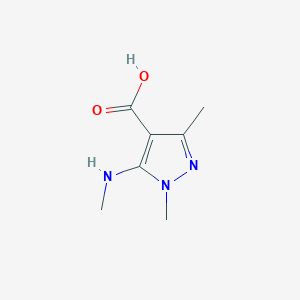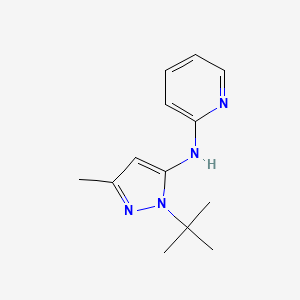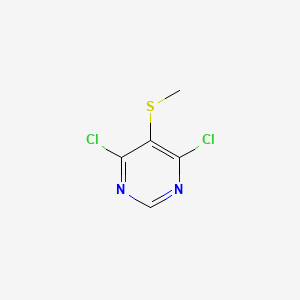![molecular formula C41H32F3N5O2 B13084072 N-(1-methylpiperidin-4-yl)-4-[4-(2-oxo-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-1-yl)-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B13084072.png)
N-(1-methylpiperidin-4-yl)-4-[4-(2-oxo-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-1-yl)-2-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methylpiperidin-4-yl)-4-[4-(2-oxo-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-1-yl)-2-(trifluoromethyl)phenyl]benzamide is a complex organic compound with a unique structure that includes a piperidine ring, a quinoline moiety, and a trifluoromethyl-substituted phenyl group
準備方法
The synthesis of N-(1-methylpiperidin-4-yl)-4-[4-(2-oxo-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-1-yl)-2-(trifluoromethyl)phenyl]benzamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the quinoline and naphthyridine intermediates, followed by their coupling with the piperidine and phenyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl-substituted phenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-(1-methylpiperidin-4-yl)-4-[4-(2-oxo-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-1-yl)-2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving quinoline and naphthyridine derivatives.
Industry: It can be used in the development of advanced materials with unique properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and naphthyridine moieties are known to interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
類似化合物との比較
Similar compounds include other quinoline and naphthyridine derivatives, such as:
- Quinoline-3-carboxamide
- Naphthyridine-4-carboxamide These compounds share structural similarities but differ in their specific functional groups and substitution patterns, which can significantly impact their chemical properties and biological activities. N-(1-methylpiperidin-4-yl)-4-[4-(2-oxo-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-1-yl)-2-(trifluoromethyl)phenyl]benzamide is unique due to its combination of a piperidine ring, a quinoline moiety, and a trifluoromethyl-substituted phenyl group, which confer distinct chemical and biological properties.
特性
分子式 |
C41H32F3N5O2 |
|---|---|
分子量 |
683.7 g/mol |
IUPAC名 |
N-(1-methylpiperidin-4-yl)-4-[4-(2-oxo-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-1-yl)-2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C41H32F3N5O2/c1-48-18-16-31(17-19-48)47-40(51)26-8-6-25(7-9-26)33-13-12-32(22-35(33)41(42,43)44)49-38(50)15-11-29-23-46-37-14-10-27(21-34(37)39(29)49)30-20-28-4-2-3-5-36(28)45-24-30/h2-15,20-24,31H,16-19H2,1H3,(H,47,51) |
InChIキー |
YACAVUFIAWVHTR-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)N4C(=O)C=CC5=CN=C6C=CC(=CC6=C54)C7=CC8=CC=CC=C8N=C7)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13084001.png)
![Butyl[1-(2-methylphenyl)ethyl]amine](/img/structure/B13084006.png)



![N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13084020.png)
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethylpropanamide](/img/structure/B13084021.png)


![[Trans-3-fluorooxan-4-yl]methanol](/img/structure/B13084044.png)


![Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate](/img/structure/B13084051.png)
